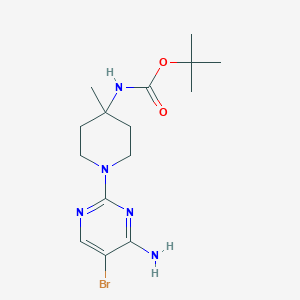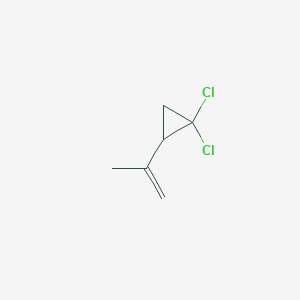
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane: is an organic compound with the molecular formula C5H6Cl2 . It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is notable for its two chlorine atoms attached to the same carbon atom, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-dichloropropene with cyclopropane under specific conditions. The reaction typically requires a catalyst, such as palladium or nickel , and is conducted at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are crucial due to the potential hazards associated with handling chlorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like or are commonly used under mild conditions.
Addition: Halogens like or are used in the presence of light or a catalyst.
Oxidation: Oxidizing agents such as or are employed under controlled conditions.
Major Products Formed
Substitution: Formation of or .
Addition: Formation of or .
Oxidation: Formation of or .
Applications De Recherche Scientifique
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-prop-1-en-2-ylcyclopropane involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress , signal transduction , and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-2-vinylcyclopropane
- 1,1-Dichloro-2-propanone
- 1,1-Dichloropropene
Uniqueness
1,1-Dichloro-2-prop-1-en-2-ylcyclopropane is unique due to its specific structural features, including the presence of both a cyclopropane ring and a prop-1-en-2-yl group. This combination imparts distinct reactivity and chemical behavior compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
17480-54-5 |
|---|---|
Formule moléculaire |
C6H8Cl2 |
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
1,1-dichloro-2-prop-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C6H8Cl2/c1-4(2)5-3-6(5,7)8/h5H,1,3H2,2H3 |
Clé InChI |
USZPJVWJDKNTDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


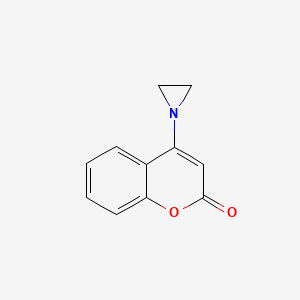

![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
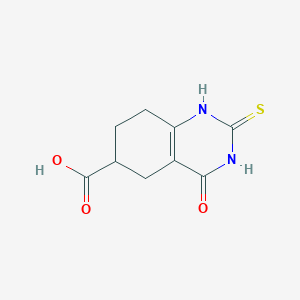


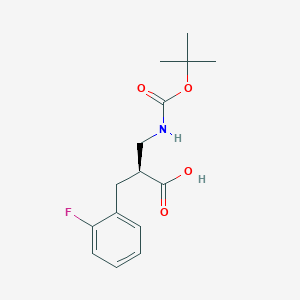
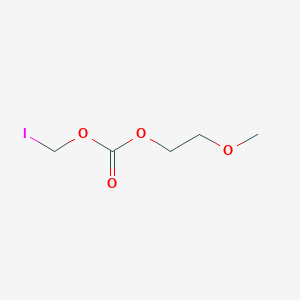

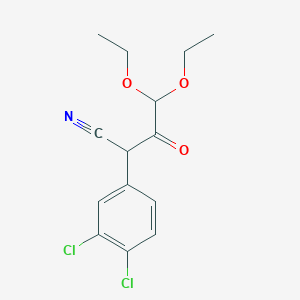
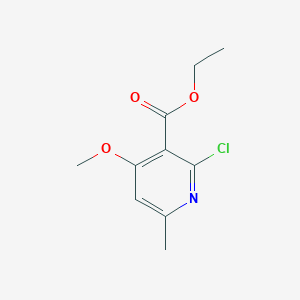
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
